molecular formula C23H25ClN6O4 B14436520 Carbendazim/triadimefon CAS No. 75448-56-5

Carbendazim/triadimefon

Cat. No.: B14436520
CAS No.: 75448-56-5
M. Wt: 484.9 g/mol
InChI Key: HEEWWSIOXSCLFS-UHFFFAOYSA-N
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Description

Carbendazim is a systemic benzimidazole fungicide widely used in agriculture to control fungal diseases such as powdery mildew, rust, and Fusarium head blight. It inhibits fungal β-tubulin assembly, disrupting microtubule formation and cell division . Carbendazim is metabolized from benomyl and shares structural similarities with other benzimidazoles like thiabendazole and fuberidazole . Its persistence in crops and the environment has raised concerns about resistance development and ecological risks .

Triadimefon is a triazole fungicide that inhibits ergosterol biosynthesis (CYP51 enzyme), critical for fungal cell membrane integrity. It is effective against rusts, smuts, and powdery mildew and is often used synergistically with other fungicides .

Properties

CAS No.

75448-56-5

Molecular Formula

C23H25ClN6O4

Molecular Weight

484.9 g/mol

IUPAC Name

1-(4-chlorophenoxy)-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-2-one;methyl N-(1H-benzimidazol-2-yl)carbamate

InChI

InChI=1S/C14H16ClN3O2.C9H9N3O2/c1-14(2,3)12(19)13(18-9-16-8-17-18)20-11-6-4-10(15)5-7-11;1-14-9(13)12-8-10-6-4-2-3-5-7(6)11-8/h4-9,13H,1-3H3;2-5H,1H3,(H2,10,11,12,13)

InChI Key

HEEWWSIOXSCLFS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)C(N1C=NC=N1)OC2=CC=C(C=C2)Cl.COC(=O)NC1=NC2=CC=CC=C2N1

Origin of Product

United States

Preparation Methods

Traditional Lime Nitrogen Method

The conventional synthesis of Carbendazim involves the reaction of o-phenylenediamine with methyl cyanocarbamate in aqueous media. Lime nitrogen (calcium cyanamide) serves as the precursor for generating cyanamide, which reacts with methylchloroformate to form methyl cyanocarbamate. However, this method suffers from impurities such as calcium chloride, leading to product discoloration and reduced purity (85–90%). The single-phase aqueous system facilitates premature precipitation of intermediates, necessitating costly purification steps.

Two-Phase Solvent System Optimization

A patent by CN105601572B introduces a toluene-water biphasic solvent system to address these limitations. In this method:

  • Step 1 : Methyl cyanocarbamate is synthesized by reacting cyanamide with methylchloroformate at 0–5°C, maintaining a pH of 8–9 using sodium hydroxide.
  • Step 2 : o-Phenylenediamine is dissolved in toluene (4:1 weight ratio), followed by simultaneous dropwise addition of 35% HCl and methyl cyanocarbamate at 55–60°C. The biphasic system prevents agglomeration of intermediates, achieving a yield of 92.3% and purity >99%. Toluene is recovered via distillation, reducing solvent waste.

The reaction proceeds as:
$$
\text{o-Phenylenediamine} + \text{Methyl cyanocarbamate} \xrightarrow{\text{HCl, Toluene}} \text{Carbendazim} + \text{H}_2\text{O} \quad
$$

Electrodialysis-Enhanced Synthesis

CN106565609A discloses an electrodialysis method to separate calcium chloride from methyl cyanocarbamate during lime nitrogen hydrolysis. Key steps include:

  • Hydrolysis of lime nitrogen to produce cyanamide.
  • Esterification with methylchloroformate at pH 7–8.
  • Acidification to pH 2–5 with HCl, converting calcium salts to soluble ions.
  • Electrodialysis at 5–30°C using a homogeneous ion-exchange membrane (ASTOM), reducing calcium ions to 1,500 ppm.

Table 1: Electrodialysis Performance for Carbendazim Synthesis

Esterification Liquid Concentration (%) Power Consumption (kWh/kg) Ca²⁺ Clearance (%) Methyl Cyanocarbamate Yield (%) Carbendazim Purity (%)
12.0 1.2 98.5 94.7 99.0
14.0 1.5 99.1 95.2 99.3
16.0 1.8 99.4 95.8 99.5

Data adapted from CN106565609A.

Preparation Methods of Triadimefon

Radiolabeled Synthesis for Mechanistic Studies

A seminal study synthesized Carbon-14-labeled Triadimefon to trace metabolic pathways. The process involves:

  • Bromination : Pinacolone is brominated to α-bromopinacolone using Br₂.
  • Phenoxy Formation : Reaction with 4-chloro-(U-¹⁴C)phenol yields 1-(4-chlorophenoxy)-3,3-dimethyl-2-butanone.
  • Second Bromination : Introducing Br₂ forms 1-(4-chlorophenoxy)-1-bromo-3,3-dimethyl-2-butanone.
  • Triazole Condensation : Reacting with 1,2,4-triazole at 60°C produces Triadimefon with 58% overall yield and specific activity of 0.88 mCi/mmol.

Industrial-Scale Synthesis

The FAO specification outlines a non-radioactive route emphasizing purity controls:

  • Intermediate Synthesis :
    • 1-(4-Chlorophenoxy)-3,3-dimethyl-2-butanone is brominated to form the α-bromo derivative.
    • Condensation with 1,2,4-triazole in dimethylformamide (DMF) at 80°C for 6 hours.
  • Purification : Crystallization from ethanol-water mixtures ensures ≤0.5% impurities.

The reaction follows:
$$
\text{1-(4-Chlorophenoxy)-1-bromo-2-butanone} + \text{1,2,4-Triazole} \xrightarrow{\text{DMF}} \text{Triadimefon} + \text{HBr} \quad
$$

Comparative Analysis of Methodologies

Table 2: Carbendazim Synthesis Routes

Parameter Lime Nitrogen Method Two-Phase Solvent System Electrodialysis Method
Yield (%) 85–90 92.3 95.8
Purity (%) 90–95 99.0 99.5
Solvent Recovery None Toluene (95%) Water (98%)
By-Product Management Poor (CaCl₂) Moderate (HCl neutralization) Excellent (Electrodialysis)

Table 3: Triadimefon Synthesis Routes

Parameter Radiolabeled Method Industrial Method
Yield (%) 58 75–80
Purity (%) 99.5 99.8
Key Reagent ¹⁴C-Phenol DMF
Application Research Agriculture

Challenges and Innovations in Fungicide Synthesis

Carbendazim: Solvent and By-Product Optimization

The biphasic toluene-water system reduces interfacial tension, enhancing reactant mixing. However, toluene’s flammability necessitates explosion-proof equipment. Electrodialysis eliminates calcium chloride without acid neutralization, cutting wastewater treatment costs by 30%.

Triadimefon: Halogenation Efficiency

Bromination of pinacolone requires strict stoichiometry to avoid di-brominated by-products. Industrial methods replace Br₂ with N-bromosuccinimide (NBS) for safer handling, though this increases reagent costs.

Mechanism of Action

Comparison with Similar Compounds

Chemical Structure and Mode of Action
Parameter Carbendazim (Benzimidazole) Triadimefon (Triazole) Thiabendazole (Benzimidazole) Tebuconazole (Triazole)
Chemical Class Benzimidazole Triazole Benzimidazole Triazole
Target Mechanism β-tubulin inhibition Ergosterol biosynthesis inhibition β-tubulin inhibition Ergosterol biosynthesis inhibition
Key Metabolites 2-Aminobenzimidazole Triadimenol None reported Hydroxy-tebuconazole
Systemic Activity High Moderate High High

Key Findings :

  • Carbendazim and thiabendazole share β-tubulin targeting but differ in resistance profiles; carbendazim-resistant fungi often retain susceptibility to tebuconazole .
  • Triadimefon’s metabolite triadimenol enhances antifungal activity but increases mammalian toxicity compared to parent compounds .
Antifungal Spectrum and Efficacy
Fungicide Target Pathogens EC₅₀ (mg/L) Field Efficacy (% Inhibition)
Carbendazim Fusarium graminearum, Botrytis cinerea 0.1–1.2 70–90%
Triadimefon Blumeria graminis, Puccinia spp. 0.5–2.5 80–95%
Thiabendazole Aspergillus spp., Penicillium spp. 0.3–1.8 60–85%
Tebuconazole Fusarium spp., Zymoseptoria tritici 0.2–1.0 85–98%

Key Findings :

  • Carbendazim shows superior efficacy against Botrytis cinerea but is ineffective in regions with high resistance (e.g., Jiangsu, China) .
  • Triadimefon outperforms carbendazim against powdery mildew but requires higher doses for soil-borne pathogens .
Resistance Development
Fungicide Resistance Frequency (%) Resistant Pathogens Cross-Resistance Risks
Carbendazim 40–60% (Jiangsu, China) Fusarium graminearum High with other benzimidazoles
Triadimefon 10–20% (Global) Blumeria graminis Moderate with other triazoles
Thiabendazole 15–30% (Post-harvest) Penicillium expansum High with carbendazim

Key Findings :

  • Carbendazim resistance is linked to β-tubulin mutations (E198A, F200Y), rendering it ineffective in long-term use areas .
  • Triadimefon resistance is mitigated by alternating with non-triazole fungicides like mancozeb .
Toxicity and Environmental Impact
Parameter Carbendazim Triadimefon Thiabendazole
Acute Toxicity (LD₅₀) 6,400 mg/kg (rat) 563 mg/kg (rat) 3,100 mg/kg (rat)
Chronic Risks Carcinogenic (Category 2) Teratogenic (Category 1B) Neurotoxic
Environmental Half-Life 3–12 months (soil) 30–60 days (soil) 90–180 days (soil)

Key Findings :

  • Carbendazim’s persistence in soil and water poses risks to earthworms and aquatic organisms .
  • Triadimefon’s metabolite triadimenol exceeds safety thresholds in edible oils, necessitating strict residue monitoring .
Synergistic Combinations
Mixture Target Pathogens Efficacy Improvement (%) Stability Enhancement
Carbendazim + Mancozeb Sclerotium rolfsii 100% Moderate
Triadimefon + Validamycin Fusarium spp. 85–95% High
Carbendazim + Triadimefon Botrytis cinerea 90–98% High

Key Findings :

  • Tank mixtures with mancozeb or triadimefon reduce carbendazim resistance risks .
  • Co-formulated carbendazim·triadimefon SC (36%) achieves 98% recovery in HPLC analysis, ensuring precise application .

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